molecular formula C9H18N2O B1491066 (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2098011-21-1

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1491066
CAS No.: 2098011-21-1
M. Wt: 170.25 g/mol
InChI Key: HITXICOUJAUQND-UHFFFAOYSA-N
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Description

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a chemical compound of significant interest in research and development, particularly within medicinal chemistry. This molecule features a spiro[4.4]nonane scaffold, a rigid bicyclic structure that can impart conformational constraint to potential pharmacophores. The presence of both an amino group and a hydroxymethyl functional group on the azetidine ring makes this compound a valuable bifunctional synthetic intermediate . Researchers can leverage these sites for further chemical modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The spirocyclic core is recognized for its potential in drug discovery, with related azaspiro compounds being investigated for various biological activities . This specific compound, this compound, is For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or manufactured for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for this compound and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting .

Properties

IUPAC Name

(2-amino-2-azaspiro[4.4]nonan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXICOUJAUQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spiro Ring System via Intramolecular Cyclization

  • Cyclization Strategy: The spiro ring system is constructed by intramolecular cyclization reactions that link two cyclic moieties through a spiro carbon atom. This approach typically starts from linear or monocyclic precursors bearing appropriate functional groups positioned to enable ring closure.

  • Typical Precursors: Precursors often include amino alcohols or amino ketones capable of undergoing cyclization under acidic or basic catalysis to form the bicyclic azaspiro framework.

  • Reaction Conditions: Conditions such as controlled temperature, choice of solvent (e.g., polar aprotic solvents), and catalysts (Lewis acids or bases) are optimized to favor intramolecular over intermolecular reactions, ensuring high spiro ring formation yield.

Introduction of Amino and Hydroxymethyl Groups

  • Amination: The amino group at the 2-position is introduced either by direct amination of a ketone precursor or by substitution reactions on a suitable leaving group attached to the spiro ring system.

  • Hydroxymethylation: The hydroxymethyl group at the 4-position is typically introduced by hydroxymethylation reactions, such as the reaction of formaldehyde or paraformaldehyde with an active methylene or amine group on the spiro ring, often under basic conditions.

  • Sequential or One-Pot Synthesis: Some synthetic routes combine amination and hydroxymethylation steps sequentially or in a one-pot procedure to improve efficiency and reduce purification steps.

Detailed Synthetic Route Example

A representative synthetic route reported for related spiro compounds involves:

Step Reaction Type Description
1 Preparation of Aminoketone Precursor Synthesis of a cyclic aminoketone intermediate with appropriate substituents for cyclization.
2 Intramolecular Cyclization Under acidic or basic catalysis, the aminoketone undergoes ring closure forming the spiro ring.
3 Amination Introduction of the amino group at the 2-position via nucleophilic substitution or reductive amination.
4 Hydroxymethylation Reaction with formaldehyde to introduce the hydroxymethyl group at the 4-position.
5 Purification Isolation and purification by crystallization or chromatography to obtain the target compound.

Research Findings and Optimization

  • Yield and Selectivity: Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to maximize yield and selectivity for the spirocyclic product.

  • Stereochemistry Control: The spiro center’s stereochemistry can be controlled by chiral catalysts or auxiliaries during the cyclization step, which is important for biological activity.

  • Functional Group Compatibility: The amino and hydroxymethyl groups are sensitive to harsh conditions; therefore, mild reaction conditions are preferred to preserve these functionalities.

  • Scale-Up Potential: The synthetic methods are amenable to scale-up for research and potential industrial applications, provided that reaction parameters are carefully controlled to maintain product quality.

Comparative Notes

Compared to related compounds such as (2-Azaspiro[4.4]nonan-4-yl)methanol, the presence of the additional amino group in this compound offers extra sites for hydrogen bonding and functionalization, which can influence the synthetic approach and purification strategies.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Considerations References
Spiro Ring Formation Intramolecular cyclization Catalyst type, solvent, temperature control
Amination Nucleophilic substitution or reductive amination Amino group introduction site and reagent choice
Hydroxymethylation Reaction with formaldehyde Mild basic conditions, control of side reactions
Purification Crystallization or chromatography Removal of impurities, preservation of functional groups

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol serves as a building block for synthesizing complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating derivatives that can be further explored for various applications.

Reactions:

  • Oxidation: Hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction: The compound can be reduced to form different derivatives.
  • Substitution: The amino group can participate in substitution reactions with alkyl halides or acyl chlorides.

Biology

The compound has garnered interest in biological research due to its potential interactions with biomolecules. Its structural features suggest possible biological activities:

Biological Activities:

  • Antimicrobial Properties: Preliminary studies indicate that derivatives of spirocyclic compounds show significant antibacterial effects against Gram-positive bacteria.
  • Neuropharmacological Effects: The compound may influence neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors.
  • Antioxidant Activity: The hydroxyl group may confer antioxidant properties by scavenging free radicals.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It is investigated as a precursor in synthesizing pharmaceutical compounds aimed at various medical conditions.

Case Studies:

  • Antimicrobial Activity Study: Research demonstrated that spirocyclic compounds exhibited significant antibacterial effects, with determined minimum inhibitory concentration (MIC) values indicating effective concentrations.
  • Neuropharmacological Research: Binding assays revealed that similar compounds could inhibit binding at nicotinic acetylcholine receptors, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antioxidant Activity Assessment: In vitro assays showed promising results for radical scavenging capacity, indicating potential therapeutic applications in oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of (2-Amino-2-azaspiro[44]nonan-4-yl)methanol involves its interaction with specific molecular targets and pathways The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol -NH2 at C2, -CH2OH at C4 ~170 (estimated) Rigid spiro core; amino and hydroxymethyl groups enable H-bonding .
2-Methyl-2-azaspiro[4.4]nonan-4-amine -NH2 at C4, -CH3 at C2 154.25 Reduced polarity due to methyl group; potential for lipophilic interactions .
[1,4-Dioxaspiro[4.4]nonan-2-yl]methanol Oxygen atoms in place of N; -CH2OH at C2 158.20 Ether oxygens enhance stability; used in polymer or solvent applications .
Fluorinated Benzene Sulfonamides () -SO2-C6H3F2 at C2, -CO-piperazine at C4 409.52–427.51 Sulfonamide and fluorinated aryl groups confer bioactivity (e.g., enzyme inhibition) .
Thiazole-Spiro Derivatives () Thiazole ring fused to spiro system; -CO-Ar groups 403.12–409.05 Thiazole moiety and aromatic ketones enhance pesticidal activity .

Biological Activity

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes both amino and hydroxyl functional groups. This structural configuration suggests potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical identifiers:

PropertyValue
Molecular FormulaC₉H₁₈N₂O
InChI KeyHITXICOUJAUQND-UHFFFAOYSA-N
CAS Number2098011-21-1

The presence of the amino group (–NH₂) and hydroxyl group (–OH) contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, while the hydroxyl group may facilitate further chemical modifications or act as a hydrogen donor.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that derivatives of spirocyclic compounds can exhibit antimicrobial activity. The specific interactions of this compound with bacterial membranes or enzymes are yet to be fully elucidated but suggest potential as an antimicrobial agent.

2. Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, it is plausible that this compound may influence neurotransmitter systems, particularly those involving acetylcholine receptors. Preliminary studies indicate potential competitive inhibition at nicotinic receptors, similar to other spirocyclic compounds.

3. Antioxidant Activity
The hydroxyl group in the compound may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity Study
    • A study demonstrated that spirocyclic compounds exhibited significant antibacterial effects against Gram-positive bacteria.
    • The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
  • Neuropharmacological Research
    • Research on similar compounds revealed their ability to modulate cholinergic signaling pathways.
    • Binding assays showed that these compounds could inhibit binding at nicotinic acetylcholine receptors with varying affinities.
  • Antioxidant Activity Assessment
    • In vitro assays measured the radical scavenging capacity of spirocyclic derivatives, showing promising results for potential therapeutic applications in oxidative stress-related disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(2-Azaspiro[4.4]nonan-3-yl)methanolLacks amino groupLimited studies on biological activity
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanolAdditional aminoethyl groupEnhanced neuroactive properties

Q & A

Advanced Research Question

  • QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and logP values from databases (e.g., PubChem) to predict permeability or enzyme inhibition .
  • Docking studies : Use software (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., GPCRs or kinases). Validate with in vitro assays measuring IC₅₀ values .
  • Contradiction resolution : Cross-validate computational predictions with experimental data (e.g., SPR binding assays) to address discrepancies in predicted vs. observed activity .

How should researchers address contradictions in reported stability or reactivity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Storage conditions : Degradation under improper storage (-20°C recommended for related spiro compounds; avoid prolonged exposure to light or humidity) .
  • Analytical variability : Standardize protocols (e.g., identical HPLC columns, buffer pH) when comparing stability across studies .
  • Mechanistic studies : Use kinetic experiments (e.g., Arrhenius plots) to identify degradation pathways (e.g., hydrolysis of the methanol moiety) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

  • Enzyme inhibition : Screen against serine hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Cell permeability : Caco-2 monolayer assays with LC-MS quantification to assess transport efficiency .
  • Cytotoxicity : MTT assays in relevant cell lines (e.g., HEK293) to establish safe dosing ranges .

What strategies improve regioselectivity in derivatization reactions of the azaspiro ring?

Advanced Research Question

  • Protecting group selection : Use Boc or Fmoc groups to block the amino moiety, directing reactivity to the methanol or spiro positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the methanol site, while non-polar solvents (e.g., toluene) may stabilize spiro ring interactions .
  • Catalytic control : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance selectivity for C-H functionalization .

How do pH and temperature influence the stability of this compound in aqueous solutions?

Advanced Research Question

  • pH-dependent degradation : Conduct accelerated stability studies at pH 3–9 (using phosphate or citrate buffers) with LC-MS monitoring. Amino groups may protonate at low pH, reducing nucleophilic attack .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -80°C for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

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